N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-3-methylbenzamide
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Overview
Description
N-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-3-METHYLBENZAMIDE is a complex organic compound that features a benzodiazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-3-METHYLBENZAMIDE typically involves multiple steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Introduction of the 4-Chlorophenylmethyl Group: This step involves the alkylation of the benzodiazole core using 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the 3-Methylbenzamide Moiety: The final step involves the amidation reaction between the intermediate product and 3-methylbenzoic acid, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-3-METHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines or reducing double bonds.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the benzodiazole ring, using reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, reduced aromatic rings.
Substitution: Halogenated benzodiazole derivatives.
Scientific Research Applications
N-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-3-METHYLBENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its structural similarity to other bioactive compounds.
Biological Research: Used as a probe to study enzyme interactions and receptor binding due to its ability to mimic natural substrates.
Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of N-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-3-METHYLBENZAMIDE involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, inhibiting their activity or altering their function.
Pathways Involved: The compound can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, making it a candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- N-({1-[(4-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-3-METHYLBENZAMIDE
- N-({1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-3-METHYLBENZAMIDE
Uniqueness
N-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-3-METHYLBENZAMIDE is unique due to the presence of the 4-chlorophenylmethyl group, which imparts specific electronic and steric properties that can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C23H20ClN3O |
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Molecular Weight |
389.9 g/mol |
IUPAC Name |
N-[[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]methyl]-3-methylbenzamide |
InChI |
InChI=1S/C23H20ClN3O/c1-16-5-4-6-18(13-16)23(28)25-14-22-26-20-7-2-3-8-21(20)27(22)15-17-9-11-19(24)12-10-17/h2-13H,14-15H2,1H3,(H,25,28) |
InChI Key |
ZDTFWQIIHZOUOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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